Potency as Protein Disulfide Isomerase (PDI) Inhibitor: Class-Level Inference from Lead Optimization Series
A series of α-aminobenzylphenol analogs, of which 4-amino-2-benzylphenol is the core scaffold, demonstrated nanomolar inhibition of protein disulfide isomerase (PDI) [1]. The lead compound AS15, a derivative of this scaffold, is reported as a covalent nanomolar inhibitor of PDI [1]. This positions the 4-amino-2-benzylphenol core as a validated fragment for covalent inhibitor design.
| Evidence Dimension | PDI Inhibition Potency (class-level inference) |
|---|---|
| Target Compound Data | Scaffold of lead compound AS15; core scaffold for nanomolar PDI inhibitor series. |
| Comparator Or Baseline | Previously reported PDI inhibitors (PACMA31, LOC14, BAP2, 35G8) with varied IC50 values. Direct head-to-head data for unmodified 4-amino-2-benzylphenol not available. |
| Quantified Difference | Not quantifiable for the specific compound; class-level inference that the scaffold supports nanomolar activity. |
| Conditions | In vitro PDI inhibition assay; glioblastoma cellular models. |
Why This Matters
Procurement of 4-amino-2-benzylphenol as a validated starting material for developing covalent PDI inhibitors is supported by peer-reviewed medicinal chemistry evidence, even though the exact potency of the unsubstituted parent compound is not reported.
- [1] Shergalis A, Xue D, Gharbia FZ, et al. Characterization of Aminobenzylphenols as Protein Disulfide Isomerase Inhibitors in Glioblastoma Cell Lines. J Med Chem. 2020;63(18):10263-10286. doi:10.1021/acs.jmedchem.0c00728 View Source
